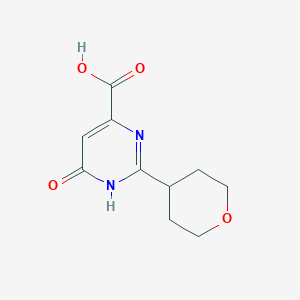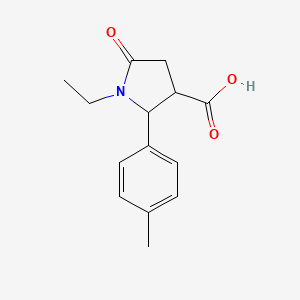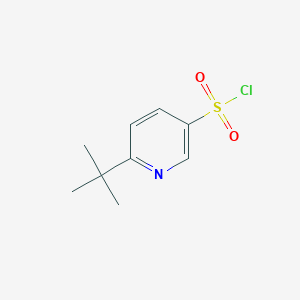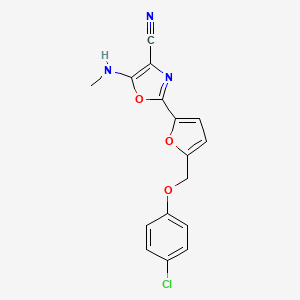
2-(Oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid” is a chemical compound. It is also known by other names such as tetrahydropyranyl-4-acetic acid, tetrahydropyran-4-yl-acetic acid, 2-oxan-4-yl acetic acid, and 2-tetrahydro-2h-pyran-4-yl acetic acid . The IUPAC name for this compound is 2-(oxan-4-yl)acetic acid .
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as thymidine phosphorylase and dihydrofolate reductase, which are involved in DNA synthesis. It has also been found to inhibit the replication of certain viruses, such as HIV and herpes simplex virus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been reported to reduce the production of inflammatory cytokines and exhibit neuroprotective effects in the brain. Moreover, it has been found to exhibit herbicidal and fungicidal activities by inhibiting the growth of certain plant and fungal species.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(Oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid in lab experiments include its potential applications in various fields, its moderate to good yield in the synthesis method, and its ability to inhibit the activity of certain enzymes and viruses. However, its limitations include the lack of understanding of its mechanism of action, the variability in yield depending on the reaction conditions, and the need for further research to fully understand its potential applications.
Future Directions
There are many future directions for the study of 2-(Oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid. One potential direction is the further investigation of its potential applications in the treatment of Alzheimer's disease. Another direction is the development of more efficient synthesis methods to improve the yield of the compound. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the development of materials such as liquid crystals and organic semiconductors.
Synthesis Methods
The synthesis of 2-(Oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid can be achieved through various methods, including the reaction of 4-cyanopyrimidine with 4-hydroxytetrahydrofuran in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,4-dioxo-6-(tetrahydrofuran-4-yl)pyrimidine with ethyl chloroformate in the presence of triethylamine. The yield of the synthesis method varies depending on the reaction conditions, but it is generally reported to be moderate to good.
Scientific Research Applications
2-(Oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been reported to have potential applications in the treatment of Alzheimer's disease. In the field of agrochemicals, it has been found to exhibit herbicidal and fungicidal activities. Moreover, it has been investigated for its potential applications in the development of materials such as liquid crystals and organic semiconductors.
properties
IUPAC Name |
2-(oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-8-5-7(10(14)15)11-9(12-8)6-1-3-16-4-2-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCLKGAYSQGBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=CC(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 7-ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2909942.png)
![N-(4-{[3-(4-cyano-3-methyl-1-oxopyrido[1,2-a]benzimidazol-5(1H)-yl)-2-hydroxypropyl]amino}phenyl)acetamide](/img/structure/B2909943.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2909945.png)


![3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride](/img/structure/B2909949.png)

![3-(2-methoxyethyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2909952.png)
![1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione](/img/structure/B2909953.png)
![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2909954.png)
![Methyl 2-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate](/img/structure/B2909957.png)